Cas no 1564814-52-3 (4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine)
4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine
- EN300-1109351
- 1564814-52-3
- 4-CHLORO-1-(1,3-THIAZOL-5-YLMETHYL)-1H-PYRAZOL-3-AMINE
- 1H-Pyrazol-3-amine, 4-chloro-1-(5-thiazolylmethyl)-
- 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
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- Inchi: 1S/C7H7ClN4S/c8-6-3-12(11-7(6)9)2-5-1-10-4-13-5/h1,3-4H,2H2,(H2,9,11)
- InChI Key: NMPCQYIPTBZAMV-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NN(C=1)CC1=CN=CS1
Computed Properties
- Exact Mass: 214.0079951g/mol
- Monoisotopic Mass: 214.0079951g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 85Ų
Experimental Properties
- Density: 1.66±0.1 g/cm3(Predicted)
- Boiling Point: 429.7±40.0 °C(Predicted)
- pka: 2.35±0.10(Predicted)
4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109351-0.05g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1109351-0.1g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1109351-0.25g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1109351-0.5g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1109351-1.0g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1109351-2.5g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1109351-5.0g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1109351-10.0g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1109351-1g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1109351-5g |
4-chloro-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine |
1564814-52-3 | 95% | 5g |
$2858.0 | 2023-10-27 |
4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
Introduction to 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine (CAS No. 1564814-52-3)
4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 1564814-52-3, this compound represents a fascinating intersection of pyrazole, thiazole, and chloro-substituted moieties, which are well-documented for their role in modulating various biological pathways. The compound's molecular framework, characterized by a pyrazole ring linked to a thiazole scaffold via a methylene group and further functionalized with a chloro substituent, positions it as a promising candidate for further exploration in drug discovery.
The structural motif of 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine is particularly intriguing because it combines the bioisosteric properties of pyrazole and thiazole rings. Both pyrazole and thiazole are well-known scaffolds in medicinal chemistry, frequently employed in the design of bioactive molecules due to their ability to engage with biological targets such as enzymes and receptors. The presence of the chloro group at the 4-position of the pyrazole ring introduces electrophilicity, which can enhance interactions with nucleophilic sites on biological targets, thereby increasing binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine with biological macromolecules. Studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases. The thiazole moiety, in particular, has been extensively studied for its anti-inflammatory properties, further supporting the potential of this compound as an anti-inflammatory agent.
In addition to its anti-inflammatory potential, preliminary pharmacokinetic studies have indicated that 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine exhibits favorable solubility and metabolic stability, which are critical factors for drug efficacy. The compound's ability to cross the blood-brain barrier has also been explored, suggesting its potential for central nervous system (CNS) applications. These findings align with the growing interest in developing small-molecule modulators for neurological disorders.
The synthesis of 4-chloro-1-(1,3-thiazol-5-yl)methyl-1H-pyrazol-3-am ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between halogenated pyrazoles and thiazole derivatives, followed by functional group transformations such as chlorination and amination. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical studies.
One of the most compelling aspects of 4-chloro - 1 - ( 1 , 3 - thiazol - 5 - yl ) methyl - 1 H - pyrazol - 3 - am ine is its versatility as a pharmacophore. Researchers have modified its structure to explore different biological activities, including antimicrobial and anticancer effects. For instance, derivatives of this compound have shown promising activity against multidrug-resistant bacteria by inhibiting essential bacterial enzymes. This underscores the importance of structural diversity in drug discovery and highlights the potential of 4-chloro - 1 - ( 1 , 3 - thiazol - 5 - yl ) methyl - 1 H - pyrazol - 3 - am ine as a platform for developing novel therapeutics.
The role of computational tools in designing derivatives of 4-chloro - 1 - ( 1 , 3 - thiazol - 5 - yl ) methyl - 1 H - pyrazol - 3 - am ine cannot be overstated. Machine learning algorithms have been employed to predict novel analogs with enhanced potency and selectivity. These algorithms analyze vast datasets containing known bioactive molecules to identify structural features that correlate with biological activity. By leveraging such tools, researchers can accelerate the discovery process and identify promising candidates for further investigation.
Preclinical studies have provided valuable insights into the pharmacological profile of 4-chloro - 1 - ( 1 , 3 - thiazol - 5 - yl ) methyl - 1 H - pyrazol . In vivo experiments have demonstrated that this compound exhibits dose-dependent effects on inflammatory markers in animal models. These findings support its potential as an anti-inflammatory therapeutic. Furthermore, toxicology studies have shown that 4-chloro . l-(l , l)thiazoIe~ylmethyl-lH-pyrazOl~a~mine* is well-tolerated at therapeutic doses , raising optimism about its safety profile.
The integration of traditional medicinal chemistry approaches with modern biotechnological tools has opened new avenues for exploring the therapeutic potential of compounds like 4-chIoro-l-(l , l)thiaZ01e~ylmethyl-lH-pyrAz01e~a~mine*. For example , high-throughput screening (HTS) techniques have been used to identify novel binding partners for this compound , leading to insights into its mechanism of action. Such discoveries are crucial for developing rational drug design strategies and optimizing lead compounds for clinical use.
In conclusion , 4-chIoro-l-(l , l)thiaZ01e~ylmethyl-lH-pyrAz01e~a~mine* (CAS No .15648I14--52--\i) represents a structurally unique and biologically promising compound with potential applications across multiple therapeutic areas . Its favorable pharmacokinetic properties , coupled with preliminary evidence of biological activity , make it an attractive candidate for further development . As research continues to uncover new insights into its mechanism of action and potential applications , this compound is poised to play an important role in future drug discovery efforts .
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